(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Mechanism of Action
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased inhibition can lead to anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to increase brain GABA levels in preclinical studies. This increase in GABA levels can lead to enhanced GABAergic neurotransmission, which can have various effects on the brain and body. These effects include anticonvulsant, anxiolytic, and sedative effects.
Advantages and Limitations for Lab Experiments
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Future Directions
There are several future directions for research on (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid. These include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of new analogs with improved solubility and stability. Additionally, more research is needed to fully understand the mechanisms underlying (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid's effects on GABAergic neurotransmission and its potential side effects.
Scientific Research Applications
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. These include epilepsy, addiction, anxiety, depression, and schizophrenia. In preclinical studies, (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has shown promising results in reducing seizure activity, preventing relapse in drug addiction, and improving cognitive function.
properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAESVIGMPPNB-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376078 | |
Record name | (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047651-77-3 | |
Record name | (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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